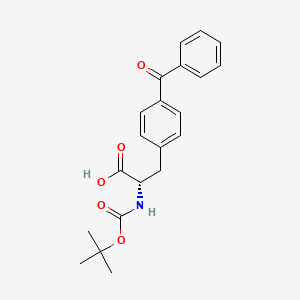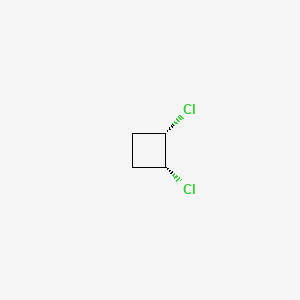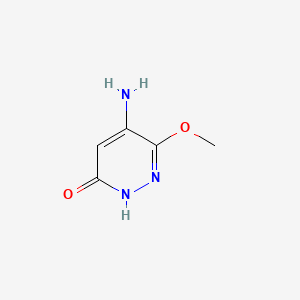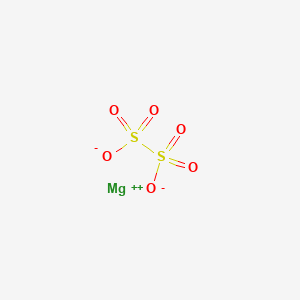
Boc-Bpa-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-Bpa-OH: is a derivative of phenylalanine, an essential amino acid. It is characterized by the presence of a benzoyl group at the para position of the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is commonly used in peptide synthesis and as a building block in organic chemistry due to its stability and reactivity .
準備方法
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of Boc-Bpa-OH typically begins with L-phenylalanine.
Iodination: The phenyl ring of L-phenylalanine is iodinated to form 4-iodo-L-phenylalanine.
Amino Protection: The amino group is protected using a Boc group to yield Boc-4-iodo-L-phenylalanine.
Grignard Reaction: The iodinated compound undergoes a Grignard reaction with isopropyl Grignard reagent.
Boronate Formation: The resulting compound is treated with trimethyl borate (B(OMe)3) to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions:
Oxidation: Boc-Bpa-OH can undergo oxidation reactions, particularly at the benzoyl group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products:
Oxidation: Products include oxidized derivatives of the benzoyl group.
Reduction: Reduced derivatives with different functional groups.
Substitution: Free amine derivatives.
科学的研究の応用
Chemistry: Boc-Bpa-OH is widely used in peptide synthesis as a protected amino acid. It serves as a building block for the synthesis of complex peptides and proteins .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs .
Medicine: this compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based therapeutics. It is also used in drug delivery systems .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds .
作用機序
Mechanism: Boc-Bpa-OH exerts its effects primarily through its role as a building block in peptide synthesis. The Boc group protects the amino group during synthesis, preventing unwanted reactions. The benzoyl group can participate in various chemical reactions, allowing for the formation of complex peptides and proteins .
Molecular Targets and Pathways: The compound targets amino groups in peptides and proteins, facilitating their synthesis and modification. It is involved in pathways related to peptide bond formation and protein folding .
類似化合物との比較
4-Benzoyl-L-phenylalanine: Similar structure but lacks the Boc protecting group.
Fmoc-4-benzoyl-L-phenylalanine: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
N-Acetyl-L-phenylalanine: Contains an acetyl group instead of a benzoyl group.
Uniqueness: Boc-Bpa-OH is unique due to the presence of both the Boc protecting group and the benzoyl group. This combination provides stability and reactivity, making it a valuable compound in peptide synthesis and organic chemistry .
特性
CAS番号 |
10454-43-0 |
|---|---|
分子式 |
C17H14N3+ |
分子量 |
260.31 g/mol |
IUPAC名 |
1,12-diaza-9-azoniapentacyclo[10.7.1.02,7.09,20.013,18]icosa-2,4,6,9(20),10,13,15,17-octaene |
InChI |
InChI=1S/C17H14N3/c1-4-8-16-13(5-1)11-18-9-10-19-15-7-3-2-6-14(15)12-20(16)17(18)19/h1-10H,11-12H2/q+1 |
InChIキー |
MFSYIWXBLOEWEP-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2N3C=C[N+]4=C3N1C5=CC=CC=C5C4 |
正規SMILES |
C1C2=CC=CC=C2N3C=C[N+]4=C3N1C5=CC=CC=C5C4 |
同義語 |
BOC-BPA-OH |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(Z)-cyclohept-2-en-1-ylideneamino]-2,4-dinitroaniline](/img/structure/B576914.png)


![(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B576921.png)

![(5R,8S,9S,10S,13R,14S,17S)-10,13-dimethyl-17-(5-methylhex-4-enyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B576925.png)
![[4-(Dimethylamino)anilino]-oxo-phenylazanium](/img/structure/B576926.png)


![methyl (3S,4S,4aR)-7-[(5S,6S,8S,8aR,10aS)-1,5,8,8a-tetrahydroxy-10a-methoxycarbonyl-6-methyl-9-oxo-5,6,7,8-tetrahydroxanthen-2-yl]-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate](/img/structure/B576936.png)
